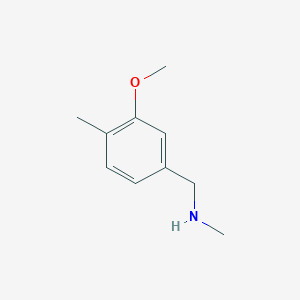
5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-5-fluoro-1-methyl-1,2-dihydropyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant roles in biological systems, including as components of nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-fluoro-1-methyl-1,2-dihydropyrimidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzylamine with 4-pyrimidinecarboxylic acid, followed by cyclization and subsequent functional group modifications . The reaction conditions often require specific solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.
Análisis De Reacciones Químicas
Types of Reactions
6-amino-5-fluoro-1-methyl-1,2-dihydropyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Aplicaciones Científicas De Investigación
6-amino-5-fluoro-1-methyl-1,2-dihydropyrimidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-amino-5-fluoro-1-methyl-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-fluorouracil: A well-known anticancer drug that shares structural similarities with 6-amino-5-fluoro-1-methyl-1,2-dihydropyrimidin-2-one.
Cytosine: A naturally occurring pyrimidine base found in nucleic acids.
Thymine: Another pyrimidine base found in DNA.
Uniqueness
6-amino-5-fluoro-1-methyl-1,2-dihydropyrimidin-2-one is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its fluorine atom and amino group contribute to its reactivity and potential biological activities, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C5H6FN3O |
|---|---|
Peso molecular |
143.12 g/mol |
Nombre IUPAC |
6-amino-5-fluoro-1-methylpyrimidin-2-one |
InChI |
InChI=1S/C5H6FN3O/c1-9-4(7)3(6)2-8-5(9)10/h2H,7H2,1H3 |
Clave InChI |
MTOLUWFRBZWWOR-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=NC1=O)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


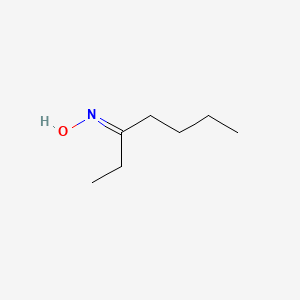
![3-(3-Azaspiro[5.5]undecan-3-yl)propan-1-amine](/img/structure/B13616339.png)

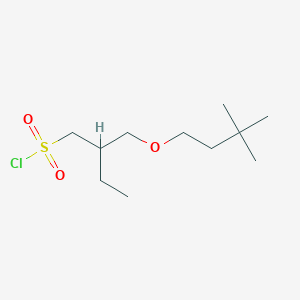
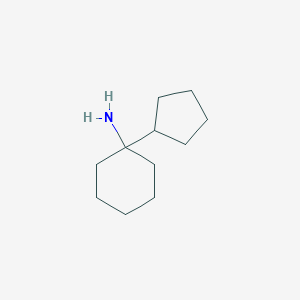
![[1-(Trifluoromethyl)imidazol-2-yl]methanamine](/img/structure/B13616363.png)

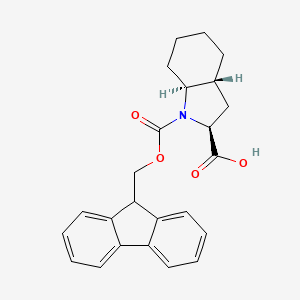
![1-[(2R)-1-methanesulfonylpyrrolidin-2-yl]methanaminehydrochloride](/img/structure/B13616390.png)
![6-Azaspiro[3.5]nonane-2,5-dione](/img/structure/B13616396.png)
![4-(Bromomethyl)-1,1-difluorospiro[2.2]pentane](/img/structure/B13616397.png)
